molecular formula C14H16ClNO2 B1350359 (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride CAS No. 270063-39-3

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Cat. No. B1350359
M. Wt: 265.73 g/mol
InChI Key: BWSJJEOZKOCDCT-ZOWNYOTGSA-N
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Description

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C14H16ClNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” involves the treatment of “(S)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” with methanol (MeOH) and thionyl chloride (SOCl2) .


Physical And Chemical Properties Analysis

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” has a molecular weight of 265.74 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Fluorescence Derivatization for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a derivative related to the chemical , has been explored for its utility as a fluorescent derivatizing reagent. It has shown potential in creating strongly fluorescent amino acid derivatives, beneficial for biological assays due to their high fluorescence in ethanol and water at physiological pH levels. The derivatization process improves the visibility and detection of these compounds in bioanalytical applications, showcasing the compound's versatility in research (Frade et al., 2007).

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing naphthalene moieties, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum. This research highlights the potential of naphthalene-containing compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Mickevičienė et al., 2015).

Development of Polymeric Materials

Research into naphthalene-derived compounds has led to the synthesis of new aromatic poly(amine−1,3,4-oxadiazole)s, incorporating donor and acceptor moieties for applications in blue-light-emitting materials. These materials exhibit high thermal stability and good mechanical properties, making them suitable for use in electronic devices and displays. The study underscores the compound's utility in creating high-performance polymers with specific optical properties (Liou et al., 2006).

Molecular Probes for Alzheimer’s Disease

A novel fluorescent probe for β-amyloids, incorporating a naphthalene moiety, has been developed for the molecular diagnosis of Alzheimer’s disease. This probe shows high binding affinity towards Aβ(1–40) aggregates, demonstrating its potential as a powerful tool for early diagnosis and monitoring the progression of Alzheimer’s disease. The research exemplifies the application of naphthalene derivatives in creating diagnostic agents for neurodegenerative disorders (Fa et al., 2015).

Safety And Hazards

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSJJEOZKOCDCT-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375847
Record name (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

CAS RN

331847-01-9, 270063-39-3
Record name 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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